molecular formula C17H26N2O2 B2989839 Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate CAS No. 779989-61-6

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate

Cat. No.: B2989839
CAS No.: 779989-61-6
M. Wt: 290.407
InChI Key: RBBDFCBCBLSTGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate is a piperazine derivative widely employed as a key intermediate in pharmaceutical synthesis. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during multi-step reactions. The 4-methylbenzyl substituent contributes to lipophilicity and modulates electronic properties, making the compound a versatile scaffold for drug discovery .

Properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)21-17(2,3)4/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBDFCBCBLSTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Aromatic Substituent Modifications

Compound Name Substituent Key Properties/Applications Reference
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate Boronate ester (dioxaborolan-2-yl) Suzuki-Miyaura cross-coupling precursor for biaryl synthesis
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Trifluoromethyl (-CF₃) Enhanced metabolic stability; used in fluorinated drug candidates
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Amino (-NH₂) and cyano (-CN) Polar functional groups for H-bonding; intermediate in kinase inhibitor synthesis

Key Findings :

  • The boronate ester variant (Table 1, Row 1) enables participation in cross-coupling reactions, expanding synthetic utility compared to the methyl-substituted parent compound .
  • Trifluoromethyl substitution (Row 2) increases lipophilicity (logP) and resistance to oxidative metabolism, critical for CNS-targeted drugs .
  • Amino-cyano derivatives (Row 3) exhibit higher polarity (TPSA > 70 Ų), improving solubility but reducing blood-brain barrier penetration .

Heterocyclic and Functional Group Additions

Table 2: Heterocyclic Modifications

Compound Name Additional Group Applications Reference
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole Anticancer and antimicrobial activity via kinase inhibition
Tert-butyl 4-(3-((1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Triazole Antifungal agents; metal coordination in catalysis
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Thiadiazole-pyridine Antibacterial activity; heteroaromatic stacking in target binding

Key Findings :

  • Imidazothiazole -containing analogs (Table 2, Row 1) demonstrate enhanced binding to ATP pockets in kinases due to planar heterocyclic systems .
  • Triazole derivatives (Row 2) improve metabolic stability compared to ester- or amide-linked compounds .

Stability and Reactivity Comparisons

  • Gastric Fluid Stability: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid (pH 1.2), whereas the methylbenzyl analog’s stability remains untested but is hypothesized to be superior due to the absence of labile oxazolidinone groups .
  • Synthetic Flexibility : The methylbenzyl variant’s straightforward synthesis (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) contrasts with more complex routes required for ferrocene-containing analogs like tert-butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate, which involve palladium-catalyzed cross-coupling .

Biological Activity

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive molecules, showcasing potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Chemical Structure and Properties

The structural formula of this compound can be depicted as follows:

C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_2

This compound features a piperazine ring, which is known for its versatility in biological activity. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

While the precise mechanism of action for this compound remains largely unknown, piperazine derivatives are recognized for their interactions with various neurotransmitter receptors. Studies suggest that compounds within this class may act on serotonergic pathways, which are crucial for mood regulation and anxiety management .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant and Anxiolytic Effects : Similar piperazine derivatives have shown promising anxiolytic and antidepressant-like effects in animal models. For instance, LQFM104, a related compound, demonstrated increased time spent in the center during open field tests, suggesting reduced anxiety levels .
  • Anticancer Activity : Piperazine derivatives have been linked to anticancer properties. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines . The ability to selectively target cancer cells while sparing normal cells is a critical feature for therapeutic development.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their potential applications:

  • Antimicrobial Activity : Research has indicated that certain piperazine derivatives possess antimicrobial properties against multidrug-resistant bacteria, making them candidates for further development as antibiotic potentiators .
  • Neuropharmacological Studies : A study on related compounds revealed their ability to modulate serotonergic pathways, leading to behavioral changes indicative of anxiolytic and antidepressant effects. These findings highlight the importance of structural modifications in enhancing biological activity .
  • Synthesis and Optimization : The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 4-methylbenzyl chloride under basic conditions. Optimizing these synthesis routes can lead to higher yields and purity, facilitating further biological testing.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObservations
AntidepressantLQFM104Increased center time in open field test
AnxiolyticLQFM104Reduced anxiety-like behavior
AnticancerVarious derivativesSignificant inhibition of TNBC cell proliferation
AntimicrobialPiperazine derivativesEffective against multidrug-resistant strains

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with aryl halides (e.g., 4-bromo-2-chlorobenzoyl derivatives) in polar aprotic solvents like 1,4-dioxane or DMF, using bases such as K₂CO₃ at 110°C for 12–24 hours .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters, requiring ligands like XPhos and Na₂CO₃ in acetonitrile/water mixtures at 100°C .
  • Purification : Automated flash column chromatography (5–20% EtOAc in CH₂Cl₂) or silica gel chromatography yields high purity (≥95%) .

Q. How is this compound characterized structurally?

Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, tert-butyl protons resonate at δ ~1.48 ppm, while aromatic protons appear at δ 6.5–8.5 ppm .
  • LCMS/HRMS : Confirms molecular weight (e.g., m/z 348.1 [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and bond angles. SHELX software refines structures using high-resolution data .

Q. What are the typical chemical reactions and derivatives of this compound?

Key reactions include:

  • Deprotection : HCl in dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding free piperazine for further functionalization .
  • Sulfonation : Reacting with sulfonyl chlorides (e.g., 2-oxoindoline-5-sulfonyl chloride) in dioxane with pyridine forms sulfonamide derivatives .
  • Reduction/oxidation : LiAlH₄ reduces esters to alcohols, while KMnO₄ oxidizes benzyl groups to carboxylic acids (hypothetical based on analogous piperazine chemistry) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields or reduce side products?

  • Solvent selection : Dioxane or DMF enhances nucleophilicity compared to toluene, reducing reaction times .
  • Catalyst tuning : Using Pd(OAc)₂ with XPhos improves coupling efficiency in Suzuki reactions, minimizing undesired homocoupling .
  • Temperature control : Lowering temperatures during sensitive steps (e.g., hydrazide formation) prevents decomposition .
  • Troubleshooting low yields : Contamination by residual bases (e.g., K₂CO₃) can be mitigated via rigorous washing with water before chromatography .

Q. How can structural ambiguities (e.g., stereochemistry, tautomerism) be resolved?

  • Single-crystal X-ray diffraction : Assigns absolute configuration. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate crystallizes in a triclinic system (P1), with hydrogen-bonding networks clarifying tautomeric forms .
  • DFT calculations : Predicts stable conformers and validates NMR chemical shifts .
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring flipping) by observing signal splitting at low temperatures .

Q. How do substituent variations impact biological activity (e.g., enzyme inhibition)?

  • Structure-activity relationship (SAR) studies :
    • Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance binding to enzymes like prolyl hydroxylase (Ki < 100 nM) .
    • Bulkier substituents (e.g., adamantyl) improve selectivity for tyrosine kinases by occupying hydrophobic pockets .
  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with active sites, guiding rational design .

Q. How can conflicting data in reaction outcomes or spectroscopic analyses be addressed?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, exact stoichiometry). For instance, discrepancies in Suzuki coupling yields (42% vs. 91%) may arise from trace oxygen or moisture .
  • High-resolution mass spectrometry (HRMS) : Distinguishes isobaric impurities (e.g., m/z 348.1 vs. 348.2) that NMR might miss .
  • Cross-validation with crystallography : Resolves NMR signal overlaps (e.g., piperazine CH₂ vs. tert-butyl protons) .

Methodological Tables

Q. Table 1: Representative Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYieldReference
Nucleophilic SubstitutionK₂CO₃, 1,4-dioxane, 110°C, 12 h80–98%
Suzuki CouplingPd(OAc)₂, XPhos, Na₂CO₃, 100°C, 7 h42–91%
DeprotectionHCl/dioxane, RT, 3 h89%

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalsReference
¹H NMR (CDCl₃)δ 1.48 (s, 9H, tert-butyl), 3.1–3.6 (m, 8H, piperazine)
X-ray DiffractionSpace group P1, a = 6.0568 Å, α = 88.85°
HRMSm/z 348.1 [M+H]⁺ (calc. 348.1972)

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